molecular formula C15H14O5 B6405512 4-(2,4-Dimethoxyphenyl)-3-hydroxybenzoic acid CAS No. 1261905-72-9

4-(2,4-Dimethoxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B6405512
CAS No.: 1261905-72-9
M. Wt: 274.27 g/mol
InChI Key: MRGHCVDGWQQNOF-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-3-hydroxybenzoic acid is an organic compound characterized by the presence of a hydroxybenzoic acid core substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-3-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dimethoxybenzaldehyde and 3-hydroxybenzoic acid.

    Condensation Reaction: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 3-hydroxybenzoic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Purification: The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 4-(2,4-dimethoxyphenyl)-3-oxobenzoic acid.

    Reduction: Formation of 4-(2,4-dimethoxyphenyl)-3-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-3-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid
  • 4-(2,4-Dimethoxyphenyl)-3-aminobenzoic acid
  • 4-(2,4-Dimethoxyphenyl)-3-nitrobenzoic acid

Uniqueness

4-(2,4-Dimethoxyphenyl)-3-hydroxybenzoic acid is unique due to the presence of both hydroxy and dimethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-10-4-6-12(14(8-10)20-2)11-5-3-9(15(17)18)7-13(11)16/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGHCVDGWQQNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690795
Record name 2-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-72-9
Record name 2-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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